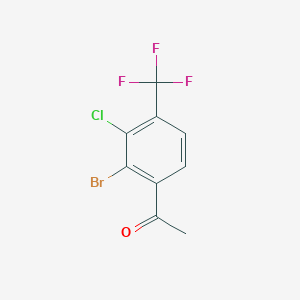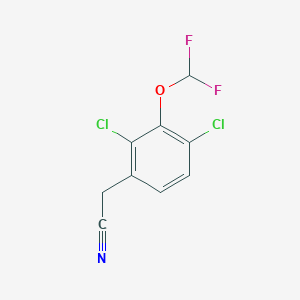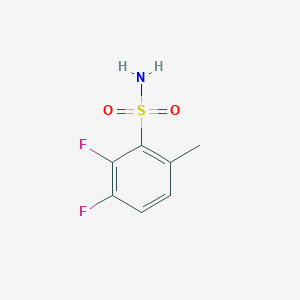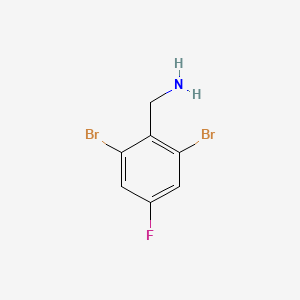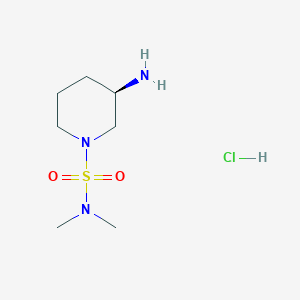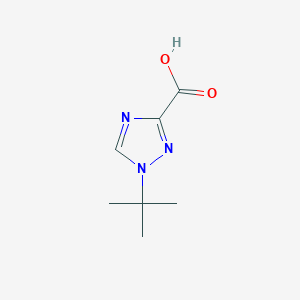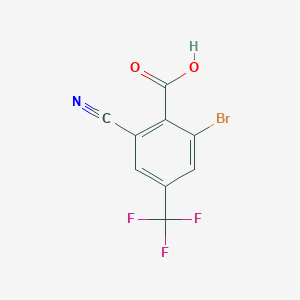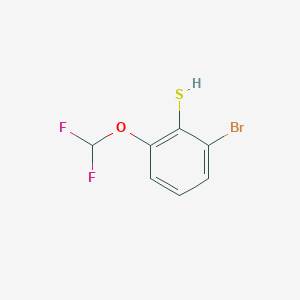
2-Bromo-6-(difluoromethoxy)thiophenol
Descripción general
Descripción
2-Bromo-6-(difluoromethoxy)thiophenol (2-BDFMT) is an organic compound that has been studied for its potential applications in synthetic organic chemistry and medicinal chemistry. 2-BDFMT is a thiophenol derivative that contains a bromine atom, two fluorine atoms, and one methoxy group. The compound has been studied for its potential to act as a catalyst in a variety of reactions, as well as to serve as a building block for the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-Bromo-6-(difluoromethoxy)thiophenol has been studied for its potential applications in a variety of scientific fields. For example, it has been studied as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, 2-Bromo-6-(difluoromethoxy)thiophenol has been studied for its potential to act as a ligand in transition metal catalysis and as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
2-Bromo-6-(difluoromethoxy)thiophenol is believed to act as a catalyst in a variety of reactions by acting as a Lewis acid. This means that it can act as an electron acceptor, thereby facilitating the formation of a new bond between two molecules. In addition, 2-Bromo-6-(difluoromethoxy)thiophenol can also act as a nucleophile, meaning that it can donate electrons to the reaction, thereby facilitating the formation of a new bond.
Biochemical and Physiological Effects
2-Bromo-6-(difluoromethoxy)thiophenol has not been studied extensively for its potential biochemical and physiological effects. However, it is known that the compound has no known toxic effects in humans and animals and is not known to be carcinogenic or mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-6-(difluoromethoxy)thiophenol has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain. In addition, the compound is stable and has a low toxicity profile, making it safer to use than many other compounds. However, 2-Bromo-6-(difluoromethoxy)thiophenol is also limited in its use in laboratory experiments due to its low solubility in water, which can make it difficult to use in certain types of reactions.
Direcciones Futuras
The potential applications of 2-Bromo-6-(difluoromethoxy)thiophenol are still being explored. Future research could focus on exploring its use as a catalyst for the synthesis of more complex molecules, as well as its potential to act as a ligand in transition metal catalysis. In addition, further research could explore the potential biochemical and physiological effects of 2-Bromo-6-(difluoromethoxy)thiophenol, as well as its potential toxicity in humans and animals. Finally, more research could be conducted to explore the potential of 2-Bromo-6-(difluoromethoxy)thiophenol to act as a building block for the synthesis of more complex molecules.
Propiedades
IUPAC Name |
2-bromo-6-(difluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2OS/c8-4-2-1-3-5(6(4)12)11-7(9)10/h1-3,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZBTRBIZREDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethoxy)thiophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




